molecular formula C25H23ClN4O3S B15080015 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15080015
M. Wt: 495.0 g/mol
InChI Key: FLGJZDKONFFORJ-MZJWZYIUSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a novel and potent small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase belonging to the Tec family, which plays a fundamental role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and proliferation. Given its central role in B-cell biology, targeted inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune disorders. This specific compound acts by covalently binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained and irreversible inhibition of its enzymatic activity. By blocking BTK, this inhibitor effectively disrupts downstream signaling cascades, including NF-κB and MAPK pathways, which are crucial for cell survival and proliferation. Preclinical research, as cited in scientific literature, indicates its potential application in the study of diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis (RA) (https://pubmed.ncbi.nlm.nih.gov/38404810/). Researchers utilize this high-purity compound to further elucidate the molecular mechanisms of BCR signaling and to investigate new therapeutic avenues in oncology and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-32-22-12-9-18(13-23(22)33-2)14-27-29-24(31)16-34-25-28-20-5-3-4-6-21(20)30(25)15-17-7-10-19(26)11-8-17/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+

InChI Key

FLGJZDKONFFORJ-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate.

    Condensation with Dimethoxybenzaldehyde: Finally, the compound is formed by condensing the hydrazide intermediate with 3,4-dimethoxybenzaldehyde under reflux conditions in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the imine bond.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or chlorobenzyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the nitro groups or imine bond.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the dimethoxyphenyl moiety can interact with various enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzimidazole Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituents on Benzimidazole Aryl Group in Schiff Base Key Differences vs. Target Compound Bioactivity (Reported)
Target Compound 4-Chlorobenzyl 3,4-Dimethoxyphenyl Reference compound Antimicrobial, Anticancer
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide 4-Chlorobenzyl 4-Dimethylaminophenyl Electron-donating dimethylamino vs. dimethoxy Enhanced solubility
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 2-Chlorobenzyl 4-Fluorophenyl Ortho-chloro substitution; Fluorine’s electronegativity Potential CNS activity
2-(1H-Benzimidazol-2-yl-sulfanyl)-N-[(E)-(3-methylphenyl)methylidene]acetohydrazide Unsubstituted 3-Methylphenyl Lack of chlorobenzyl; methyl group steric effects Moderate antifungal
Key Findings:

Substituent Position Effects: The 4-chlorobenzyl group in the target compound and provides para-substitution, favoring planar binding to hydrophobic enzyme pockets. 3,4-Dimethoxyphenyl in the target compound offers stronger electron-donating effects than the 4-dimethylaminophenyl in , influencing redox-mediated mechanisms .

Bioactivity Trends: Compounds with electron-rich aryl groups (e.g., dimethoxy or dimethylamino) show higher solubility and membrane permeability . Fluorine substitution (as in ) may enhance blood-brain barrier penetration due to increased lipophilicity .

Comparison with Non-Benzimidazole Hydrazides

Example: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Core Structure : Thiazole ring instead of benzimidazole.
  • Lower molecular weight (~371.87 g/mol) improves metabolic stability but may reduce target specificity.

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a novel chemical entity that has garnered attention due to its diverse biological activities. Characterized by a complex molecular structure, it incorporates a benzimidazole moiety and various functional groups which may enhance its interaction with biological targets.

Molecular Characteristics

  • Molecular Formula : C24H21ClN4OS2
  • Molecular Weight : 481.042 g/mol
  • Structure : The unique combination of a benzimidazole and acetohydrazide structure contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/ml)
Compound 1S. typhi50
Compound 2B. subtilis62.5
Compound 3E. coli250

Antitumor Activity

The antitumor potential of benzimidazole derivatives has been extensively documented. In vitro studies have demonstrated that these compounds can inhibit tumor cell growth in various cancer cell lines, with promising results in both two-dimensional (2D) and three-dimensional (3D) assays . The activity profiles suggest that modifications in the structure can significantly influence the efficacy against different types of cancer.

Table 2: Antitumor Activity in Different Assays

Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 µM20.46 ± 8.63 µM
NCI-H3586.48 ± 0.11 µM16.00 ± 9.38 µM

The biological activity of this compound is believed to be mediated through its ability to bind to specific enzymes or receptors, influencing cellular processes such as signal transduction and gene expression . The presence of the benzimidazole core is particularly important as it mimics naturally occurring active biomolecules, enhancing its therapeutic potential.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, highlighting their pharmacological properties:

  • Study on Benzimidazole Derivatives : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial and antitumor activities, showing significant results against various pathogens and cancer cell lines .
  • Docking Studies : Computational docking studies have elucidated the interaction patterns between these compounds and biological targets, providing insights into their mechanisms of action .

Q & A

Q. What reaction mechanisms explain the formation of byproducts?

  • Methodology :
  • Isotopic Labeling : Use 15N^{15}N-hydrazine to trace hydrazide intermediates in MS/MS.
  • Flow Chemistry : Real-time monitoring of intermediates using microreactors (e.g., Omura-Sharma-Swern oxidation) .

Specialized Applications

Q. How to evaluate the compound’s potential as a kinase inhibitor?

  • Methodology :
  • Kinase Assays : Use ADP-Glo™ kit for ATPase activity measurement (e.g., EGFR or BRAF kinases) .
  • Crystallography : Co-crystallize with kinase domains to identify binding motifs .

Q. What green chemistry approaches reduce environmental impact?

  • Methodology :
  • Microwave Synthesis : Reduce reaction time from hours to minutes .
  • Biodegradable Solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) .

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